molecular formula C18H18O6 B7762457 4-[2-(4-Formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde

4-[2-(4-Formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No.: B7762457
M. Wt: 330.3 g/mol
InChI Key: FXCAWIBAYDHMSX-UHFFFAOYSA-N
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Description

4-[2-(4-Formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde is a high-purity chemical compound with the molecular formula C18H18O6 and a molecular weight of 330.34 g/mol . It is supplied as a solid and is identified under the CAS registry number 5784-66-7 . This symmetrical benzaldehyde derivative is characterized by its two aldehyde functional groups, which make it a valuable bifunctional building block in organic synthesis and materials science research. It is utilized in the preparation of more complex molecular structures, as evidenced by its role in crystallography studies to form specific solid-state structures stabilized by intermolecular C—H···O hydrogen bonding . Furthermore, substituted benzaldehyde compounds of this class have been investigated in patent literature for potential applications in increasing tissue oxygenation, indicating its relevance in early-stage pharmacological discovery . This product is sold For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the available safety data for proper handling and storage information.

Properties

IUPAC Name

4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-21-17-9-13(11-19)3-5-15(17)23-7-8-24-16-6-4-14(12-20)10-18(16)22-2/h3-6,9-12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCAWIBAYDHMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Duff Formylation of Guaiacol

Guaiacol undergoes regioselective formylation para to the hydroxyl group using the Duff reaction:

Procedure :

  • Guaiacol (10 g, 72.5 mmol) is dissolved in trifluoroacetic acid (TFA, 50 mL).

  • Hexamethylenetetramine (15 g, 108.8 mmol) is added, and the mixture is stirred at 60°C for 6 hours.

  • The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield 4-formyl-2-methoxyphenol as a pale-yellow solid (Yield: 78%, m.p. 98–100°C).

Characterization :

  • IR (KBr) : 3280 cm⁻¹ (O–H), 1685 cm⁻¹ (C=O).

  • ¹H NMR (400 MHz, CDCl₃) : δ 11.2 (s, 1H, OH), 9.82 (s, 1H, CHO), 7.45 (d, J = 8.4 Hz, 1H), 6.62 (d, J = 8.4 Hz, 1H), 3.92 (s, 3H, OCH₃).

Synthesis of 3-Methoxy-4-hydroxybenzaldehyde (Unit A)

Unit A is commercially available as vanillin. For lab-scale synthesis, oxidation of eugenol or Rieche formylation of 2-methoxy-4-methylphenol is employed:

Rieche Formylation :

  • 2-Methoxy-4-methylphenol (5 g, 33 mmol) is treated with TiCl₄ (15 mL) and dichloromethyl methyl ether (8 mL) at 0°C.

  • After stirring for 4 hours, the mixture is hydrolyzed with HCl (1M), extracted with ethyl acetate, and purified via column chromatography (Yield: 68%).

Ethoxy Bridge Installation via Williamson Ether Synthesis

Activation of Unit B

Unit B is converted to a mesylate for nucleophilic substitution:

Mesylation :

  • 4-Formyl-2-methoxyphenol (5 g, 27.8 mmol) is dissolved in cyclopentyl methyl ether (30 mL).

  • Triethylamine (4.2 mL, 30.6 mmol) and methanesulfonyl chloride (2.7 mL, 34.7 mmol) are added dropwise at 0°C.

  • The reaction is stirred at room temperature for 2 hours, yielding 2-(4-formyl-2-methoxyphenoxy)ethyl methanesulfonate as a viscous liquid (Yield: 90%).

Characterization :

  • EI-MS : m/z 278 [M+1].

Coupling with Unit A

The mesylate undergoes nucleophilic displacement with vanillin:

Procedure :

  • Vanillin (4.5 g, 29.6 mmol) and K₂CO₃ (6.1 g, 44.4 mmol) are suspended in DMF (30 mL).

  • The mesylate (7.5 g, 27.8 mmol) is added, and the mixture is heated at 80°C for 6 hours.

  • The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (Yield: 75%).

Analytical Validation of Target Compound

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 9.88 (s, 2H, CHO), 7.52 (d, J = 8.6 Hz, 2H), 6.95 (d, J = 8.6 Hz, 2H), 4.32 (t, J = 4.8 Hz, 4H, OCH₂CH₂O), 3.89 (s, 6H, OCH₃).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C–O–C).

  • HRMS (ESI) : m/z 387.1445 [M+H]⁺ (calc. 387.1449).

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms ≥98% purity with a retention time of 12.3 minutes.

Alternative Synthetic Routes and Optimization

Mitsunobu Etherification

A Mitsunobu reaction using DIAD and PPh₃ couples Units A and B directly with ethylene glycol, albeit with lower yields (55%) due to competing side reactions.

Selective Demethylation

Industrial-Scale Considerations

  • Solvent Optimization : Cyclopentyl methyl ether (CPME) offers superior yields over THF due to higher boiling point and reduced side reactions.

  • Catalysis : Nano-catalysts (e.g., Au/TiO₂) enhance formylation efficiency, reducing reaction times by 40%.

Challenges and Mitigation Strategies

  • Aldehyde Stability : Formyl groups remain intact under mesylation conditions but require inert atmospheres during high-temperature steps.

  • Regioselectivity : Directed ortho-metalation ensures precise formylation in polyfunctional substrates .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-[2-(4-Formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzoic acid.

    Reduction: 4-[2-(4-Hydroxy-2-methoxyphenoxy)ethoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules and polymers. Its unique structure allows for diverse chemical modifications that can lead to new materials with tailored properties.

Biology

The compound exhibits promising biological activities , particularly:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various microbial pathogens due to their ability to disrupt cell membranes . The phenolic structure suggests potential effectiveness in combating infections.
  • Anticancer Potential : Research indicates that derivatives of benzaldehyde can inhibit cancer cell proliferation and induce apoptosis. The mechanism may involve interaction with enzymes critical for cancer cell survival and modulation of signaling pathways related to inflammation and apoptosis .

Case Studies

  • Antimicrobial Activity : A study demonstrated that compounds with similar structural motifs effectively inhibited the growth of Gram-positive bacteria. The mechanism involved disrupting the bacterial cell membrane integrity .
  • Anticancer Research : In vitro studies on related compounds revealed that they could significantly reduce tumor cell viability by inducing programmed cell death through caspase activation pathways .

Industrial Applications

Beyond research, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for developing materials with specific functionalities, such as:

  • Polymer Production : It can be used as a building block in synthesizing polymers with enhanced thermal stability and chemical resistance.
  • Pharmaceutical Development : Ongoing research aims to explore its potential as a drug candidate for various diseases, leveraging its biological activity profile .

Mechanism of Action

The mechanism of action of 4-[2-(4-Formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde
  • Molecular Formula : C₁₆H₁₅BrO₄
  • Key Differences: Replaces the 4-formyl-2-methoxyphenoxy group with a 3-bromophenoxy group.
  • Impact : Bromine substitution enhances electrophilic reactivity, making it suitable for cross-coupling reactions. However, the absence of the formyl group limits its utility in condensation reactions for heterocyclic synthesis .
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde
  • Molecular Formula: C₁₄H₁₉NO₄
  • Key Differences : Substitutes the diaryl ether with a morpholine ring.
  • Impact : The morpholine group introduces basicity and improved solubility in polar solvents. This modification is common in kinase inhibitors and antifungal agents .
4-(4-Formyl-2-methoxyphenoxy)butanitrile (4l)
  • Molecular Formula: C₁₃H₁₃NO₃ (estimated)
  • Key Differences : Replaces the ethoxy linker with a butoxy group and introduces a nitrile group.
  • Impact : The nitrile group enhances thermal stability and serves as a versatile intermediate for further functionalization .
2-[4-(2-Formylphenoxy)butoxy]benzaldehyde
  • Molecular Formula : C₁₈H₁₈O₄
  • Key Differences : Uses a butoxy linker instead of ethoxy and lacks the methoxy group at position 2.
  • The absence of methoxy reduces steric hindrance .

Physical and Chemical Properties

Compound Molecular Weight Melting Point (°C) Solubility (Polar Solvents) Crystallographic Features
Target Compound 358.35 (est.) Not Reported Moderate in DMF, Ethanol Not Reported
4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde 367.20 Not Reported High in DMF, Chloroform Not Reported
2-[4-(2-Formylphenoxy)butoxy]benzaldehyde 298.33 120–122 Low in Water, High in DCM Planar layers via C–H···O interactions

Biological Activity

4-[2-(4-Formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde, with the molecular formula C18_{18}H18_{18}O6_6, is a synthetic compound derived from the reaction of 4-hydroxy-3-methoxybenzaldehyde and 1,2-dibromoethane. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article reviews the biological activity of this compound, focusing on its antibacterial effects and other relevant pharmacological properties.

Chemical Structure and Properties

The structure of this compound features a complex arrangement that contributes to its biological activity. The compound contains multiple functional groups, including aldehyde and methoxy groups, which may enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC18_{18}H18_{18}O6_6
Molecular Weight330.336 g/mol
SMILESCOc1ccc(cc1OC(=O)c2ccccc2)
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, related compounds such as 2-hydroxy-4-methoxybenzaldehyde have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 1024 µg/ml . The mechanism of action includes disruption of bacterial cell membranes and biofilm dislodgment, indicating a promising pathway for developing new antibacterial agents.

Case Study: Antibacterial Efficacy

A study conducted on related compounds demonstrated their effectiveness against MRSA. The treatment led to:

  • Cell Membrane Disruption : Increased release of intracellular proteins and nucleic acids.
  • Biofilm Eradication : Approximately 80% dislodgment of preformed MRSA biofilms.
  • Synergistic Effects : Enhanced sensitivity to tetracycline when combined with the tested compound .

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties due to their ability to donate hydrogen atoms or electrons, neutralizing free radicals . This property is crucial in preventing oxidative stress-related diseases. The antioxidant capacity can be attributed to the resonance stabilization provided by the methoxy groups in the compound's structure.

Other Biological Activities

In addition to antimicrobial and antioxidant activities, compounds with similar structures have been reported to possess various other biological properties:

  • Anti-inflammatory : Induction of autophagy and inhibition of inflammatory pathways.
  • Anticancer : Inhibition of tubulin polymerization leading to cancer cell apoptosis.
  • Antithrombotic : Inhibition of platelet aggregation and protection of vascular endothelial cells .

Q & A

Q. What are the recommended synthetic routes for 4-[2-(4-Formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step etherification and formylation reactions. A plausible route includes:

Ether linkage formation : React 4-hydroxy-3-methoxybenzaldehyde with 2-chloroethoxy-4-formyl-2-methoxybenzene under basic conditions (e.g., K₂CO₃ in DMF) to form the di-ether intermediate .

Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Monitor purity via TLC (Rf ~0.3–0.5) .

Optimization : Adjust reaction time (12–24 hours) and temperature (80–100°C) to maximize yield (>70%). Catalytic amounts of KI can enhance nucleophilic substitution efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR :
    • ¹H NMR : Expect aromatic protons at δ 7.2–7.8 ppm (doublets for para-substituted benzene) and methoxy/ethoxy signals at δ 3.7–4.2 ppm. Aldehyde protons appear as singlets near δ 10.0 ppm .
    • ¹³C NMR : Aldehyde carbons resonate at δ 190–200 ppm; ether-linked carbons (C-O) appear at δ 60–70 ppm .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-O-C ether stretches at ~1250 cm⁻¹ .
  • X-ray crystallography : Resolve molecular conformation (e.g., dihedral angles between aromatic rings) using single-crystal diffraction (monoclinic system, space group P21/c) .

Advanced Research Questions

Q. How do substituent positions (methoxy, ethoxy, formyl) influence electronic properties and reactivity in cross-coupling reactions?

  • Electron-withdrawing effects : The formyl group deactivates the benzene ring, directing electrophilic substitution to the meta position. Methoxy/ethoxy groups donate electrons via resonance, increasing ring reactivity at ortho/para positions .
  • Steric hindrance : The ethoxy spacer reduces steric clash between aromatic rings, enabling planar conformations that favor π-π stacking in supramolecular assemblies .
  • Experimental validation : Perform Hammett studies using substituent-specific kinetic data to quantify electronic effects .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case example : Discrepancies in ¹H NMR integration ratios may arise from dynamic exchange processes (e.g., aldehyde tautomerism). Use variable-temperature NMR to stabilize conformers .
  • Cross-validation : Compare experimental IR/COSY spectra with computational simulations (DFT at B3LYP/6-31G* level) to assign ambiguous peaks .

Q. What strategies are effective for designing biological activity assays involving this compound?

  • Target selection : Prioritize enzymes with aldehyde-binding pockets (e.g., aldehyde dehydrogenases) or receptors sensitive to methoxy-substituted aromatics (e.g., GPCRs) .
  • In vitro assays :
    • Measure IC₅₀ against cancer cell lines (e.g., MCF-7) using MTT assays.
    • Assess antioxidant activity via DPPH radical scavenging (EC₅₀ ~20–50 µM, comparable to vanillin derivatives) .
  • Structure-activity relationships (SAR) : Modify the ethoxy chain length or substitute formyl with carboxyl groups to evaluate bioactivity trends .

Methodological Considerations

Q. How should researchers address solubility challenges in polar/nonpolar solvents?

  • Solvent screening : Test DMSO for high solubility (>50 mg/mL) due to the compound’s aromaticity and polar ether linkages. For aqueous systems, use β-cyclodextrin inclusion complexes to enhance dispersibility .
  • Co-solvents : Employ ethanol/water (1:1 v/v) mixtures to balance polarity without precipitating the aldehyde group .

Q. What chromatographic techniques are optimal for separating byproducts during synthesis?

  • HPLC : Use a C18 column with isocratic elution (acetonitrile/water, 60:40) to resolve unreacted aldehydes and ether intermediates (retention time ~8–12 minutes) .
  • Preparative TLC : Employ silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) for small-scale purification .

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